(S)-(+)-2-tert-Butylamino-1-phenylethanol

Catalog No.
S1506356
CAS No.
14467-32-4
M.F
C12H19NO
M. Wt
193.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2-tert-Butylamino-1-phenylethanol

CAS Number

14467-32-4

Product Name

(S)-(+)-2-tert-Butylamino-1-phenylethanol

IUPAC Name

(1S)-2-(tert-butylamino)-1-phenylethanol

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

InChI

InChI=1S/C12H19NO/c1-12(2,3)13-9-11(14)10-7-5-4-6-8-10/h4-8,11,13-14H,9H2,1-3H3/t11-/m1/s1

InChI Key

NRVOOKOHYKJCPB-LLVKDONJSA-N

SMILES

CC(C)(C)NCC(C1=CC=CC=C1)O

Synonyms

(S)-(+)-2-TERT-BUTYLAMINO-1-PHENYLETHAN&

Canonical SMILES

CC(C)(C)NCC(C1=CC=CC=C1)O

Isomeric SMILES

CC(C)(C)NC[C@H](C1=CC=CC=C1)O

The exact mass of the compound (S)-(+)-2-tert-Butylamino-1-phenylethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(+)-2-tert-Butylamino-1-phenylethanol (CAS: 14467-32-4) is an enantiopure amino alcohol characterized by a phenylethanol backbone and a sterically demanding tert-butylamino group. In industrial and analytical procurement, it is primarily sourced as a high-value chiral building block for the synthesis of beta-adrenergic agonists, as well as a specialized reference substrate for chiral discrimination assays [1]. The presence of the bulky tert-butyl group provides critical steric hindrance that dictates stereoselectivity in asymmetric environments and ensures target specificity in downstream receptor binding, making it a non-negotiable precursor for stereospecific pharmaceutical workflows [2].

Research Fit

1
Chiral building block for asymmetric synthesis workflows
Enantiomer-specific research applications
2
Defined stereochemistry supports beta-adrenergic pathway studies
Enantiomer-attribution review required
3
Supports chiral method development and reference standard use
Verify enantiomeric identity via optical rotation or melting point

Substituting (S)-(+)-2-tert-Butylamino-1-phenylethanol with its racemic counterpart or less sterically hindered analogs (such as (S)-2-amino-1-phenylethanol) severely compromises process efficiency and analytical resolution. In API synthesis, utilizing a racemate necessitates costly late-stage resolution, effectively halving the theoretical yield and increasing solvent waste [1]. Furthermore, replacing the tert-butyl group with a primary amine drastically reduces the steric directing effect required for high enantiomeric excess (ee) in asymmetric catalysis, and alters the pharmacological profile of downstream derivatives by reducing beta-2 adrenergic selectivity [2].

Substitution Risk

Attribute
(S)-enantiomer
(R)-enantiomer / racemate
Stereochemical outcome
Predictable (S)-configuration in products
May reverse or scramble stereochemistry
Receptor interaction profile
Reported selectivity context for beta-2 over beta-1
Different affinity profile may alter assay interpretation
Quality control markers
Distinct optical rotation and melting point range
Opposite rotation and different thermal behavior may lead to misidentification

Enantiomer-Specific Cross-Reactivity for Immunoassay Calibration

In the development of class-specific immunoassays, the absolute configuration of the phenylethanolamine core is critical. Research demonstrates that while the (R)-enantiomer of related beta-agonists is approximately 80 times more potent in bronchodilating effects, the (S)-(+)-enantiomer is specifically required for synthesizing orthogonal haptens and negative controls [1]. When evaluating cross-reactivity, derivatives of (S)-(+)-2-tert-butylamino-1-phenylethanol exhibit distinct binding affinities compared to the (R)-isomer, enabling the precise calibration of highly specific antibodies against 31 different beta-agonists[1].

Evidence DimensionPharmacological potency and antibody cross-reactivity
Target Compound Data(S)-(+)-enantiomer (used for orthogonal hapten design and baseline cross-reactivity)
Comparator Or Baseline(R)-(-)-enantiomer
Quantified Difference~80-fold difference in therapeutic potency; distinct cross-reactivity profiles
ConditionsMultianalyte immunoassay calibration and beta-2 receptor binding assays

Buyers must procure the exact (S)-enantiomer when developing negative controls or specific immunoassay haptens where enantiomeric cross-contamination would invalidate diagnostic results.

Beta-2 selectivity
Class-level
Kd 33.1 nM (β2) vs 1.60 nM (β1)
Supports beta-2 adrenergic pathway assay context
Guinea pig tissue functional assays; enantiomer-specific profile may not transfer

Enhanced Chiral Recognition via Steric Hindrance in NMR

As a reference standard in chiral NMR spectroscopy, 2-tert-butylamino-1-phenylethanol provides superior baseline separation compared to less sterically hindered amino alcohols. When analyzed using phosphated cyclodextrins (P-CDs) as chiral solvating agents, the massive steric bulk of the tert-butyl group interacts with the chiral cavity to produce significant enantiomeric differentiation (chemical shift non-equivalence, ΔΔδ) in 1H NMR spectra [1]. In contrast, substrates lacking the bulky N-alkyl substitution exhibit weaker diastereomeric complexation, leading to poor or unresolved peak separation [1].

Evidence DimensionEnantiomeric differentiation (ΔΔδ) in NMR
Target Compound Data2-tert-butylamino-1-phenylethanol (exhibits distinct baseline separation)
Comparator Or BaselinePrimary amino alcohols (e.g., 2-amino-1-phenylethanol)
Quantified DifferenceMeasurable baseline resolution (ΔΔδ > 0.05 ppm) vs overlapping or unresolved resonances
Conditions400 MHz 1H NMR in D2O using 20 mM phosphated cyclodextrins

For analytical laboratories validating chiral solvating agents, this compound is an essential, highly-resolving reference standard due to its sterically amplified chiral recognition.

Optical rotation
Reported
[α]D ~ +28.5° (c=1, MeOH) vs (R)-enantiomer ~ -28.5°
Supports enantiomeric identity verification
Verify upon receipt; solvent and concentration dependent

Atom Economy and Yield Optimization vs. Racemic Precursors

Procuring enantiopure (S)-(+)-2-tert-butylamino-1-phenylethanol directly bypasses the need for late-stage chiral resolution in the synthesis of beta-adrenergic pharmaceuticals. Using the racemic mixture requires fractional crystallization or preparative chiral chromatography, which inherently caps the maximum theoretical yield of the desired enantiomer at 50% [1]. By starting with the enantiopure (S)-(+) building block, manufacturers achieve a near 100% theoretical throughput for the specific stereocenter, drastically improving overall atom economy and reducing downstream processing costs [1].

Evidence DimensionMaximum theoretical yield of enantiopure product
Target Compound Data>95% yield retention of the stereocenter
Comparator Or BaselineRacemic 2-tert-butylamino-1-phenylethanol
Quantified Difference~50% absolute increase in theoretical yield (100% vs 50% max)
ConditionsIndustrial scale API synthesis and downstream processing

Procuring the enantiopure starting material is economically superior for scale-up, as it eliminates a 50% mass loss and the associated costs of late-stage chiral resolution.

Melting point
Reported
105–108 °C vs (R)-enantiomer 70–72 °C
Supports purity screening and isomer differentiation
Deviation may indicate mislabeling or degradation
Chiral auxiliary use
Class-level
Reported in asymmetric synthesis of chiral beta-blockers and related targets
Enantiomer-specific synthesis selection context
(R)-enantiomer used for complementary stereochemical targets

Synthesis of Enantiopure Beta-Agonist Standards

Used as a precise starting material to synthesize (S)-enantiomers of beta-adrenergic drugs for use as negative controls, analytical standards, or haptens in multianalyte immunoassays [1].

Chiral NMR Reference Standard

Employed as a sterically demanding cationic substrate to evaluate and calibrate the resolving power of novel chiral solvating agents, such as phosphated cyclodextrins and calix[4]resorcarenes [2].

Asymmetric Ligand Development

Utilized as a chiral building block where the bulky tert-butyl group provides critical steric hindrance, directing face-selective substrate approach in transition-metal-catalyzed asymmetric synthesis [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral beta-adrenergic synthesis studies
Enantiomerically pure building block
Stereochemical outcome reproducibility
Chiral reference standard and method validation
Defined optical rotation and melting range
Enantiomeric identity and purity benchmarking
Beta-2 adrenergic receptor pathway research
Reported subtype selectivity context
Assay response consistency vs. (R)-enantiomer

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-(+)-2-tert-Butylamino-1-phenylethanol

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